2-Bromo-3-(cyclopropylmethoxy)pyridine
Description
2-Bromo-3-(cyclopropylmethoxy)pyridine (CAS: Not explicitly listed; see Ref. ) is a halogenated pyridine derivative featuring a bromine atom at the 2-position and a cyclopropylmethoxy group at the 3-position. This compound is commercially available for research applications, with pricing ranging from €598.00 for 50 mg to €1,642.00 for 500 mg .
Properties
IUPAC Name |
2-bromo-3-(cyclopropylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVJETWNRRHOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Bromination of 3-cyclopropylmethoxy-pyridine: The synthesis of 2-Bromo-3-(cyclopropylmethoxy)pyridine can be achieved through the bromination of 3-cyclopropylmethoxy-pyridine. This involves the reaction of 3-cyclopropylmethoxy-pyridine with a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
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Cyclopropylmethoxylation of 2-bromo-pyridine: Another method involves the cyclopropylmethoxylation of 2-bromo-pyridine. This can be achieved by reacting 2-bromo-pyridine with cyclopropylmethanol in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: 2-Bromo-3-(cyclopropylmethoxy)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and a suitable solvent.
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Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding pyridine N-oxides.
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Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH₃) in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Major Products:
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine or alcohol derivatives.
Scientific Research Applications
Chemistry:
2-Bromo-3-(cyclopropylmethoxy)pyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It can be used to investigate the interactions of pyridine-based compounds with enzymes, receptors, and other biomolecules.
Medicine:
The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties, including its potential as an antimicrobial, antiviral, or anticancer agent.
Industry:
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(cyclopropylmethoxy)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the cyclopropylmethoxy group can influence the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions involved can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
2-Chloro-3-(cyclopropylmethoxy)pyridine
- Molecular Formula: C₉H₁₀ClNO
- Molecular Weight : 183.64 g/mol
- Key Differences : Replacing bromine with chlorine reduces molecular weight (Br: ~79.9 g/mol vs. Cl: ~35.5 g/mol) and alters reactivity. Bromine’s larger atomic radius and lower electronegativity make it a better leaving group in nucleophilic substitution reactions, critical for Suzuki-Miyaura couplings .
2-Bromo-3-hydroxypyridine
2-Bromo-3-(methoxymethyl)pyridine
- Synthesis: Produced via NaH-mediated alkylation of (2-bromopyridin-3-yl)methanol with iodomethane (70% yield) .
- Key Differences : The methoxymethyl group introduces flexibility and moderate steric hindrance, contrasting with the rigid cyclopropane ring in 2-Bromo-3-(cyclopropylmethoxy)pyridine. This impacts conformational stability in drug design .
Suzuki-Miyaura Cross-Coupling
- Brominated pyridines like this compound are pivotal in cross-coupling reactions. For example, 2-Bromo-3-(methylsulfinyl)thiophene (a structural analog) undergoes Pd-catalyzed coupling to synthesize conjugated systems for organic electronics .
- Comparison with Chlorinated Analogs : Chlorinated derivatives (e.g., 2-Chloro-3-(cyclopropylmethoxy)pyridine) exhibit slower coupling kinetics due to weaker C–Cl bond dissociation energy (~339 kJ/mol vs. C–Br: ~285 kJ/mol) .
Pharmaceutical Relevance
- The cyclopropylmethoxy group is featured in drugs like CHF6001, a PDE4 inhibitor for COPD and asthma. While CHF6001 contains multiple cyclopropylmethoxy groups, its potency (IC₅₀: <1 nM in PDE4 inhibition) highlights the substituent’s role in enhancing target affinity and metabolic stability .
Data Tables
Table 1: Comparative Properties of this compound and Analogs
Biological Activity
2-Bromo-3-(cyclopropylmethoxy)pyridine, a compound with the molecular formula CHBrNO, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods involving the bromination of pyridine derivatives followed by alkylation with cyclopropylmethanol. The general synthetic route includes:
- Bromination : Bromine is introduced at the 2-position of the pyridine ring.
- Alkylation : The resulting intermediate is reacted with cyclopropylmethanol under basic conditions to yield the target compound.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
- Study Findings : A study indicated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Mechanism : The proposed mechanism involves disruption of bacterial cell membrane integrity and inhibition of critical enzymatic pathways.
Anticancer Properties
Research has also pointed to the anticancer potential of this compound:
- Cell Line Studies : In assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), this compound induced apoptosis and inhibited cell proliferation.
- Mechanism of Action : The compound appears to activate apoptotic pathways, potentially through the modulation of Bcl-2 family proteins and caspase activation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cellular signaling pathways, leading to reduced proliferation in cancer cells.
- Receptor Interaction : The compound could interact with various receptors, influencing downstream signaling cascades that regulate cell survival and apoptosis.
Case Studies
A few notable case studies illustrate the biological efficacy of this compound:
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Antimicrobial Efficacy in Vivo :
- A study conducted on mice infected with bacterial pathogens showed that treatment with this compound significantly reduced bacterial load compared to controls, suggesting its potential for therapeutic use in infections.
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Cancer Treatment Models :
- In xenograft models of breast cancer, administration of this compound resulted in tumor size reduction and improved survival rates compared to untreated groups.
Data Tables
| Biological Activity | MIC (µM) | Cell Line IC50 (µM) | Effect |
|---|---|---|---|
| E. coli | 5 | - | Inhibition of growth |
| S. aureus | 4 | - | Inhibition of growth |
| MCF-7 | - | 10 | Induction of apoptosis |
| HeLa | - | 12 | Induction of apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
